3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Pyrrolopyrimidine Structure-Activity Relationship Antimycobacterial

The compound 3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034373-06-1) is a fully substituted pyrrolo[3,2-d]pyrimidine derivative with a molecular formula of C26H20ClN3OS and a molecular weight of 457.98 g/mol. It is primarily offered as a research-grade screening compound by chemical suppliers, with a typical purity of 95%.

Molecular Formula C26H20ClN3OS
Molecular Weight 457.98
CAS No. 2034373-06-1
Cat. No. B2867884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034373-06-1
Molecular FormulaC26H20ClN3OS
Molecular Weight457.98
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
InChIInChI=1S/C26H20ClN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2
InChIKeyXESXOVJNBYCRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034373-06-1): Structural and Procurement Baseline


The compound 3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034373-06-1) is a fully substituted pyrrolo[3,2-d]pyrimidine derivative with a molecular formula of C26H20ClN3OS and a molecular weight of 457.98 g/mol [1]. It is primarily offered as a research-grade screening compound by chemical suppliers, with a typical purity of 95% [1]. The compound belongs to a class of 7-deazapurine analogs that have been explored for antimycobacterial and kinase inhibitory activities, though specific bioactivity data for this exact structure remains absent from publicly available primary literature and authoritative databases at the time of this analysis [2].

Why 3-Benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Cannot Be Simply Substituted with In-Class Analogs


Pyrrolo[3,2-d]pyrimidines are not a monolithic class; their biological activity is exquisitely sensitive to substitution patterns. The target compound features a unique combination of a 3-benzyl group, a 2-((4-chlorobenzyl)thio) moiety, and a 7-phenyl ring. Closely related analogs with positional isomerism (e.g., 3-chlorobenzyl instead of 4-chlorobenzyl) or different substituents at the N3 position (e.g., phenyl or ethyl instead of benzyl) have demonstrated divergent biological profiles in antimycobacterial and kinase inhibition assays [1]. The specific 4-chloro substitution on the thioether benzyl group can alter electronic distribution, molecular conformation, and target binding kinetics compared to 3-chloro or unsubstituted analogs, making simple interchange scientifically unsound without direct comparative data [2].

Quantitative Differentiation Evidence for 3-Benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


Structural Differentiation via 4-Chlorobenzyl Thioether vs. 3-Chlorobenzyl and Unsubstituted Analogs

The target compound is differentiated from its closest analogs by the 4-chlorobenzyl thioether moiety at position 2 and the 3-benzyl substitution. The direct comparator 3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (meta-chloro isomer) and 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (unsubstituted benzyl) represent the nearest structural neighbors. In analogous pyrrolo[3,2-d]pyrimidine antimycobacterial series, the position of chloro substitution on the benzylthio ring has been shown to influence potency, though no direct head-to-head experimental data for these specific compounds is publicly available [1].

Pyrrolopyrimidine Structure-Activity Relationship Antimycobacterial

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

Computed LogP (XLogP3) and Topological Polar Surface Area (tPSA) values provide differentiation from analogs. The target compound (CID unavailable, inferred from analogs) is predicted to have a higher LogP than the 4-methyl analog (XLogP3: 5.9 [1]) due to the chlorine atom, potentially influencing membrane permeability. The tPSA for the 4-methyl analog is approximately 32 Ų (PubChem computed), while the target compound with chlorine is expected to be similar but may exhibit altered hydrogen bonding due to electronic effects of the 4-chloro substituent [1].

Physicochemical Properties Drug-likeness Pyrrolopyrimidine

Recommended Research Applications for 3-Benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


Antimycobacterial Probe Development via Structure-Activity Relationship (SAR) Studies

The compound is most appropriately deployed as a chemical probe in antimycobacterial SAR campaigns. Its 4-chloro substitution pattern fills a critical gap in existing SAR matrices that typically explore 3-chloro, 4-methyl, or unsubstituted variants [1]. Researchers should prioritize this compound for head-to-head MIC determination against M. tuberculosis H37Ra and M. bovis BCG alongside its 3-chloro and 4-methyl congeners to quantify the contribution of para-halogen substitution to antimycobacterial potency.

Kinase Selectivity Profiling in GSK-3β or MPO Inhibitor Programs

Given the pyrrolo[3,2-d]pyrimidine scaffold's established role in GSK-3β and myeloperoxidase (MPO) inhibition [1][2], this compound should be included in kinase selectivity panels. The 3-benzyl-2-thioether architecture is underrepresented in published GSK-3 inhibitor patents, offering an opportunity to identify novel IP-protectable chemotypes with potentially improved selectivity profiles over existing clinical candidates [1].

Physicochemical Benchmarking for Lead Optimization

The target compound's predicted physicochemical properties (e.g., elevated LogP) make it a suitable benchmarking tool for assessing the impact of lipophilicity on cellular permeability and metabolic stability in pyrrolopyrimidine lead optimization programs. Its procurement is justified when systematic variation of lipophilicity is required to establish property-activity relationships [1].

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